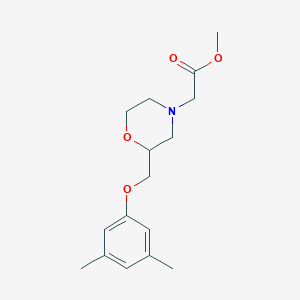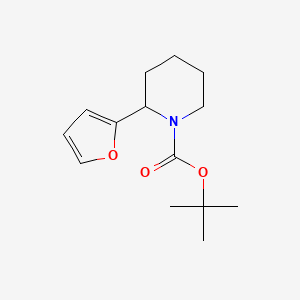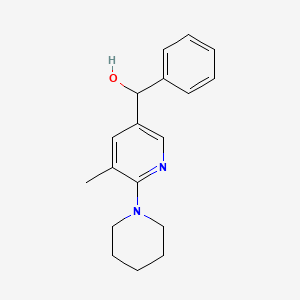
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a pyrrolidine ring, and a dihydroisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole typically involves the reaction of a suitable brominated precursor with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which may have distinct properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. In chemical processes, it may act as a catalyst or reactant, facilitating specific reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine
- 3-Bromo-5-(pyrrolidin-1-ylmethyl)benzene
Uniqueness
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H13BrN2O |
|---|---|
Peso molecular |
233.11 g/mol |
Nombre IUPAC |
3-bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H13BrN2O/c9-8-5-7(12-10-8)6-11-3-1-2-4-11/h7H,1-6H2 |
Clave InChI |
WFEDXVVJGBKEBC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2CC(=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)
![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)
![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)







![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
